(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride chemical properties
(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride chemical properties
An In-depth Technical Guide to (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride for Advanced Research
Introduction: A Key Building Block in Modern Synthesis
(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride is a substituted arylhydrazine that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its structural complexity, featuring both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, offers nuanced reactivity, making it a valuable scaffold for creating diverse molecular architectures. Hydrazine derivatives are foundational precursors for synthesizing a wide array of pharmaceuticals and agrochemicals, particularly heterocyclic compounds such as indoles and pyrazoles.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and characteristics of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1394041-74-7 | [2] |
| Molecular Formula | C₇H₁₀ClFN₂O | [3] |
| Molecular Weight | 192.62 g/mol | [2][3] |
| IUPAC Name | (3-fluoro-5-methoxyphenyl)hydrazine;hydrochloride | [2] |
| Purity | Typically ≥95% | [2][3] |
| Canonical SMILES | COC1=CC(F)=CC(NN)=C1.Cl | [2] |
| InChI Key | VRQLJTOYIKMAPH-UHFFFAOYSA-N | [2] |
| LogP | 1.35 | [2] |
Synthesis Pathway: From Aniline to Hydrazine
The synthesis of substituted arylhydrazines like (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride typically follows a classical and reliable pathway involving the diazotization of the corresponding aniline precursor, followed by reduction. While the specific protocol for this exact molecule is proprietary, the general methodology is well-established in organic chemistry.
Conceptual Synthesis Workflow
The process begins with 3-fluoro-5-methoxyaniline. This starting material undergoes a two-step transformation to yield the target hydrazine hydrochloride. This workflow is a cornerstone of aromatic chemistry, enabling the introduction of the versatile hydrazine functional group.
Caption: General synthesis route for arylhydrazine hydrochlorides.
Standard Laboratory Protocol for Arylhydrazine Synthesis
This protocol describes a representative method for synthesizing a substituted phenylhydrazine hydrochloride from its corresponding aniline, based on established procedures for similar compounds.[4]
Materials:
-
Substituted Aniline (e.g., 3-fluoro-5-methoxyaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol, Diethyl Ether (for washing)
-
Ice Bath, Magnetic Stirrer, Filtration Apparatus
Procedure:
-
Aniline Dissolution: In a suitable reaction vessel, dissolve the substituted aniline (1.0 eq) in a mixture of deionized water and concentrated HCl. Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. Stir the mixture for 1.5 hours at this temperature to form the diazonium salt.[4]
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.1 eq) in concentrated HCl. Cool this solution in an ice bath.
-
Hydrazine Formation: Slowly add the cold diazonium salt solution to the tin(II) chloride solution. A precipitate will likely form. Continue stirring the mixture at 0 °C for approximately 30-60 minutes.[4]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove impurities.
-
Drying: Dry the resulting solid product under vacuum to yield the pure arylhydrazine hydrochloride salt.
Causality: The use of low temperatures (0–5 °C) is critical during diazotization to prevent the unstable diazonium salt from decomposing. The subsequent reduction with a strong reducing agent like tin(II) chloride efficiently converts the diazonium group to the hydrazine moiety.
Reactivity and Core Applications: The Fischer Indole Synthesis
The primary utility of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride lies in its role as a key reactant in the Fischer indole synthesis . This powerful reaction, discovered in 1883 by Emil Fischer, remains one of the most reliable methods for constructing the indole ring system, a privileged scaffold in countless pharmaceuticals, including the triptan class of antimigraine drugs.[5][6]
Reaction Mechanism
The Fischer indole synthesis is an acid-catalyzed reaction between an arylhydrazine and a ketone or aldehyde.[5][7] The accepted mechanism involves several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[5][5]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[5][6][7]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: General Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of an indole derivative. The choice of acid catalyst is crucial; Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are commonly used.[5][6]
Materials:
-
(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq)
-
Ketone or Aldehyde (1.0-1.2 eq)
-
Acid Catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
-
Solvent (e.g., acetic acid, ethanol, or toluene)
-
Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Rotary Evaporator, Chromatography equipment
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and the selected carbonyl compound (1.1 eq) in a suitable solvent such as acetic acid.
-
Acid Catalysis: Add the acid catalyst. The reaction can often be run by simply heating the hydrazone in acetic acid, which serves as both solvent and catalyst.[7]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to obtain the final indole product.
Safety and Handling
Substituted hydrazines and their hydrochloride salts require careful handling. While a specific safety data sheet for (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride is not extensively detailed, data from analogous compounds provide a strong basis for safe laboratory practices.[8][9][10]
| Hazard Category | GHS Classification and Statements | Precautionary Measures |
| Acute Toxicity | Warning: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[11] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[8][9] |
| Skin Irritation | Warning: Causes skin irritation (H315). | Wear protective gloves and clothing. If skin irritation occurs, seek medical advice.[8][10] |
| Eye Irritation | Warning: Causes serious eye irritation (H319). | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[8][10] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335). | Avoid breathing dust. Move to fresh air if inhaled and seek medical attention if you feel unwell.[8][10] |
| Storage | Not explicitly defined for this compound. | Store in a cool, dry, well-ventilated place in a tightly closed container.[8][9] |
| Disposal | Not explicitly defined for this compound. | Dispose of contents/container to an approved waste disposal plant.[8][9] |
Self-Validating Protocol: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. Facilities should be equipped with an eyewash station and safety shower. All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Conclusion
(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride is a highly valuable and versatile reagent for synthetic chemists. Its utility is most prominently demonstrated in the Fischer indole synthesis, providing a direct route to complex, biologically relevant indole scaffolds. The strategic placement of the fluoro and methoxy substituents allows for fine-tuning of electronic properties and provides vectors for further chemical modification. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables researchers to effectively leverage this compound in the design and execution of novel synthetic strategies for drug discovery and materials science.
References
-
Fischer indole synthesis. Wikipedia. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (NIH). [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer Indole Synthesis. J&K Scientific LLC. [Link]
-
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride. PubChem, National Institutes of Health. [Link]
-
Hydrazine. Wikipedia. [Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride [cymitquimica.com]
- 4. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. file.chemscene.com [file.chemscene.com]
- 11. (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride | C6H7ClFN3O2 | CID 165999153 - PubChem [pubchem.ncbi.nlm.nih.gov]
